N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Introduction of the Hydroxyethyl Group: The next step involves the introduction of the hydroxyethyl group. This can be accomplished through a nucleophilic substitution reaction using an appropriate alkyl halide.
Formation of the Thiadiazole Ring: The final step involves the cyclization to form the thiadiazole ring. This can be achieved through the reaction of the intermediate with thiosemicarbazide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the hydroxyethyl group and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the thiadiazole ring can lead to dihydrothiadiazole derivatives.
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: The unique electronic properties of the compound make it a potential candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and kinases . The presence of the furan and thiophene rings allows for strong binding interactions with these enzymes, leading to their inhibition and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, exhibit similar electronic properties and reactivity.
Thiophene-2-yl derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, also exhibit similar properties and applications.
Thiadiazole derivatives:
Uniqueness
The uniqueness of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of three distinct heterocyclic rings, each contributing to its overall electronic properties and reactivity
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-8-13(22-17-16-8)14(19)15-7-9(18)11-4-5-12(21-11)10-3-2-6-20-10/h2-6,9,18H,7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQIYDCZFMNQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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